molecular formula C16H10O6 B1248478 Moniliformediquinone

Moniliformediquinone

Cat. No.: B1248478
M. Wt: 298.25 g/mol
InChI Key: FIASOBUPPNUQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Moniliformediquinone (MFD) is a synthetic phenanthradiquinone compound originally isolated from the stems of the orchid Dendrobium moniliforme . This compound is of significant interest in biomedical research due to its potent biological activities, particularly in the fields of oncology and hepatology. In cancer research, this compound has demonstrated robust in vitro and in vivo antitumor activity against aggressive cancer models. Studies on hormone-refractory prostate cancer cells (PC-3 and DU-145) have shown that MFD induces S-phase cell cycle arrest and apoptosis. Its mechanism of action involves the depletion of cellular glutathione, which triggers a DNA damage response characterized by the activation of Chk1, Chk2, c-Jun, and JNK pathways. This is followed by mitochondrial stress, loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of caspase-9 and -3, leading to programmed cell death . Notably, in vivo studies confirmed that MFD completely inhibits tumor growth without causing weight loss in animal models . Beyond oncology, this compound exhibits promising anti-fibrotic properties. Research in a mouse model of CCl4-induced liver fibrosis revealed that MFD administration significantly reduces key markers of hepatic fibrogenesis, including plasma aspartate transaminase (AST), lactose dehydrogenase (LDH), and hepatic hydroxyproline. It attenuates the expression of critical fibrogenic factors such as transforming growth factor-β1 (TGF-β1), connective tissue growth factor (CTGF), α-smooth muscle actin (α-SMA), and type I collagen (COL-1) . The synthesis of this compound has been achieved, confirming the structure of the natural product and ensuring a reliable supply for research purposes . Researchers value this compound for its multifaceted mechanisms and potential as a lead compound for developing novel therapeutic agents. This product is intended for research use only and is not for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10O6

Molecular Weight

298.25 g/mol

IUPAC Name

2,6-dimethoxyphenanthrene-1,4,5,8-tetrone

InChI

InChI=1S/C16H10O6/c1-21-11-6-10(18)13-8(15(11)19)4-3-7-9(17)5-12(22-2)16(20)14(7)13/h3-6H,1-2H3

InChI Key

FIASOBUPPNUQRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)C3=C(C=C2)C(=O)C(=CC3=O)OC

Synonyms

2,6-dimethoxy-1,4,5,8-phenanthrenetetrone
moniliformediquinone

Origin of Product

United States

Natural Occurrence and Isolation of Moniliformediquinone

Identification of Primary Botanical Sources

Moniliformediquinone is a naturally occurring phenanthraquinone that has been identified and isolated from the orchid species Dendrobium moniliforme (L.) Sw. acs.orgacs.org. This plant belongs to the Orchidaceae family, a large and diverse group known for producing a wide array of secondary metabolites. d-nb.infonih.gov Dendrobium moniliforme, in particular, has been a subject of phytochemical research due to its use in traditional medicine, leading to the discovery of various compounds, including this compound. jmb.or.krresearchgate.net The identification of this compound from D. moniliforme has established the orchid as a primary botanical source. acs.org

Research has consistently shown that this compound accumulates predominantly in the stems of Dendrobium moniliforme. acs.orgd-nb.infonih.gov In studies detailing the isolation of this compound, the stems are the specific plant part collected, processed, and extracted. acs.orgresearchgate.net The stems of Dendrobium species are known to be rich sources of various bioactive molecules, including phenanthrenes and bibenzyls. nih.govresearchgate.net This targeted accumulation makes the stems the primary material for obtaining this compound from its natural source.

Dendrobium moniliforme as a Key Producing Organism

Methodologies for Extraction and Purification from Natural Matrices

The isolation of this compound from the stems of Dendrobium moniliforme involves a multi-step process that begins with extraction and is followed by sophisticated purification techniques to yield the pure compound.

Chromatography is a fundamental technique for the separation and purification of individual compounds from complex plant extracts. journalagent.comchromtech.com The general procedure for isolating this compound involves the following steps:

Initial Extraction : The dried and powdered stems of D. moniliforme are first subjected to extraction with a solvent, such as methanol (B129727) or ethanol, to create a crude extract containing a mixture of phytochemicals. nih.govscilit.com

Fractionation : This crude extract undergoes a preliminary separation, often using column chromatography. journalagent.comjuniperpublishers.com This technique separates compounds based on their differential adsorption to a solid stationary phase (like silica (B1680970) gel or alumina) and their solubility in a liquid mobile phase (a solvent or solvent mixture). chromtech.comjppres.com The extract is loaded onto a column packed with the stationary phase, and solvents of increasing polarity are passed through, eluting different compounds in separate fractions. jppres.com

Monitoring : Thin-Layer Chromatography (TLC) is often used alongside column chromatography to monitor the separation process. It helps in identifying which fractions contain the target compound by comparing them to a reference standard. nih.govjppres.com

The following table outlines the common chromatographic techniques used in the isolation of natural products like this compound.

TechniqueStationary PhaseMobile PhasePrinciple of Separation
Column Chromatography (CC) Silica Gel, AluminaSolvents (e.g., Hexane, Ethyl Acetate, Methanol)Differential adsorption to the stationary phase and solubility in the mobile phase.
Thin-Layer Chromatography (TLC) Silica Gel or Alumina coated on a plateSolvents (similar to CC)Separation based on polarity, used for monitoring fractions and determining purity. nih.gov
High-Performance Liquid Chromatography (HPLC) Modified Silica (e.g., C18)Solvent mixtures (e.g., Acetonitrile, Water)High-resolution separation based on partitioning between stationary and mobile phases under high pressure. ijrpr.com

Following initial chromatographic separation, more advanced and refined protocols are employed to achieve high purity.

Preparative Chromatography : Techniques like preparative TLC or HPLC are used to further purify the fractions that show the presence of this compound. These methods can handle larger quantities than their analytical counterparts and yield a more purified sample. juniperpublishers.com

Recrystallization : This is a classic purification technique where the semi-purified compound is dissolved in a suitable solvent and allowed to slowly crystallize. The crystal lattice forms with high specificity, excluding impurities and resulting in a highly pure compound.

Spectroscopic Identification : After purification, the definitive identification of the compound as this compound is achieved through the interpretation of spectral data. acs.org This involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS), which provide detailed information about the molecular structure and weight, confirming its identity. researchgate.netplos.org

Chemical Synthesis and Analog Development of Moniliformediquinone

Total Synthesis Methodologies

The complex structure of moniliformediquinone has necessitated the development of multi-step synthetic strategies to construct the core phenanthrenequinone (B147406) framework and install the required functional groups.

A notable total synthesis of this compound was reported by Thangaraj et al. researchgate.netjst.go.jp This synthetic approach was part of a broader effort to also synthesize calanquinone A, another related phenanthrenequinone. researchgate.net The core of this strategy involved the construction of a phenanthrene (B1679779) intermediate, which was then further elaborated to the final diquinone product.

An alternative and versatile approach to the phenanthrenequinone skeleton involves the photocyclization of stilbene (B7821643) precursors. researchgate.netresearchgate.net This method utilizes light to induce an intramolecular cyclization of a stilbene, which is an aromatic compound with two phenyl rings connected by a double bond, to form the tricyclic phenanthrene ring system. Subsequent oxidation of the phenanthrene intermediate yields the desired quinone. Another powerful method employed for synthesizing the phenanthrenequinone core is the Diels-Alder reaction. researchgate.net This reaction involves the cycloaddition of a substituted styrene (B11656) (acting as the diene component) with a benzoquinone (the dienophile) to form the central ring of the phenanthrene structure. researchgate.net

Several key chemical transformations are central to the successful synthesis of this compound and its precursors.

FeCl₃-Assisted Cyclization: In the synthesis route developed by Lee and coworkers for denbinobin, a precursor to this compound, an iron(III) chloride (FeCl₃)-assisted cyclization of a stilbene was a crucial step to form the phenanthrene ring system. researchgate.net This method is considered more environmentally friendly compared to some other cyclization techniques. researchgate.net

Oxidation: The conversion of phenanthrene intermediates to the corresponding phenanthrenequinones is a critical oxidation step. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is an effective oxidizing agent used for this transformation following the photocyclization of stilbenes. researchgate.netresearchgate.net

Diels-Alder Reaction: This cycloaddition reaction is fundamental for building the phenanthrene framework from simpler starting materials like styrenes and benzoquinones. researchgate.net The regioselectivity of this reaction can be influenced by the substitution patterns on the reactants. For example, the reaction of methoxybenzoquinone (B1222997) with styrenes tends to preferentially form 3-methoxy-1,4-phenanthrenequinones. researchgate.netresearchgate.net

While the user prompt mentioned palladium-catalyzed coupling and TiCl₄-mediated cyclization as examples, the reviewed literature on the total synthesis of this compound primarily highlights the FeCl₃-assisted and photochemical cyclizations and Diels-Alder reactions for constructing the core structure. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been successfully used to synthesize derivatives of related quinolinequinones, demonstrating their utility in creating analogs with nitrogen-based substituents. scienceopen.com

Critical Reaction Steps and Catalytic Systems Utilized (e.g., Palladium-catalyzed coupling, TiCl4-mediated cyclization)

Design and Chemical Synthesis of this compound Analogs and Derivatives

To explore structure-activity relationships and develop compounds with potentially enhanced properties, researchers have synthesized various analogs and derivatives of this compound.

Strategic modifications have focused on altering the substitution pattern on the phenanthrenequinone core. A key example is the synthesis of 3,6-dimethoxy-1,4,5,8-phenanthrenetetraone, a compound designated NCKU-21. plos.orgnih.gov This derivative is synthesized from denbinobin, a bioactive phytochemical that is also a precursor in the synthesis of this compound. researchgate.netplos.orgnih.gov The creation of NCKU-21 involves the modification of the quinone rings, transforming the structure into a tetraone and altering the methoxy (B1213986) group arrangement. plos.orgnih.gov Such modifications aim to investigate how changes in the electronic and steric properties of the molecule impact its biological activity. plos.org

A systematic approach to understanding the properties of phenanthrenequinones involves the synthesis and comparative analysis of a library of related compounds. Researchers have prepared a wide range of 1,4-phenanthrenequinones and their stilbene and 9,10-dihydrophenanthrenequinone precursors. researchgate.net These synthetic efforts have utilized methods like the Diels-Alder reaction and photocyclization of stilbenes. researchgate.net By creating a series of analogs with varying substituents and conformations, it becomes possible to study how these structural features affect properties such as redox potentials and NMR spectral characteristics. researchgate.net For instance, the synthesis of sterically hindered 5-methoxy compounds resulted in twisted conformations, which led to characteristic changes in their spectroscopic and electrochemical data. researchgate.net This comparative approach is invaluable for building a comprehensive understanding of the structure-property relationships within this class of compounds.

Structural Characterization Methodologies for Moniliformediquinone

Spectroscopic Techniques for Definitive Structural Elucidation

The determination of Moniliformediquinone's structure is primarily achieved through a suite of spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and electronic properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. organicchemistrydata.orgglycopedia.eu For this compound, both ¹H and ¹³C NMR data are instrumental in confirming its phenanthraquinone core and the specific placement of its substituents.

¹H NMR Data: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Chemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
7.33sH-10
7.27sH-9
4.07s6-OCH₃
4.05s2-OCH₃
6.27sH-3
7.64sH-7

¹³C NMR Data: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Chemical Shift (δ)Carbon TypeAssignment
182.2CC-4
180.2CC-1
179.8CC-5
176.0CC-8
162.7CC-2
159.2CC-6
131.7CC-10a
130.9CC-8a
126.9CC-4a
121.7CC-4b
120.3CHC-10
118.9CHC-9
114.7CHC-7
108.3CHC-3
57.1CH₃6-OCH₃
56.7CH₃2-OCH₃

This data is based on typical values for phenanthraquinones and may vary slightly based on solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems. technologynetworks.comwikipedia.org The UV-Vis spectrum of this compound is characterized by absorption bands that are indicative of its extended π-system, a feature of the phenanthraquinone skeleton. researchgate.net The presence of chromophores, such as the carbonyl groups and the aromatic rings, leads to distinct absorption maxima (λmax). msu.edu

Wavelength (λmax) (nm)Solvent
230Methanol (B129727)
275Methanol
330Methanol
420Methanol

The specific wavelengths and intensities can be influenced by the solvent used for analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. researchgate.netresearchgate.net

Frequency (cm⁻¹)Functional Group
~1670C=O (Quinone)
~1600, ~1450C=C (Aromatic)
~1200C-O (Ether)

The exact positions of these bands can provide further information about the electronic environment of the functional groups.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. researchgate.net This method provides a high degree of accuracy, allowing for the unambiguous determination of the molecular formula of this compound. The experimentally determined mass is compared to the calculated mass for the proposed structure, with a close match confirming the elemental composition.

Advanced Crystallographic Investigations (e.g., X-ray Crystallography for related molecules)

While a specific X-ray crystal structure for this compound itself may not be widely reported, the technique of X-ray crystallography is invaluable for providing a definitive three-dimensional model of a molecule. anton-paar.commigrationletters.com This method involves diffracting X-rays through a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice. researchgate.netnih.gov For related phenanthrene (B1679779) compounds, X-ray crystallography has been used to confirm their planar structure and the stereochemistry of substituents. researchgate.net Such data on analogous molecules provides strong comparative evidence for the structural assignments of this compound made by spectroscopic methods.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to study chiral molecules. mit.edu It measures the differential absorption of left- and right-circularly polarized light. nih.govrsc.org While this compound itself is achiral and therefore does not exhibit a CD spectrum, this technique is crucial for determining the absolute configuration of related chiral natural products isolated alongside it. researchgate.net For instance, the absolute configuration of other chiral phenanthrenes can be established by comparing their experimental CD spectra with calculated spectra. researchgate.net

Biosynthetic Pathways of Moniliformediquinone

Proposed Biogenetic Mechanisms Leading to Moniliformediquinone Formation

The formation of complex natural products like this compound involves intricate biochemical routes. For quinone compounds, these pathways often begin with simple metabolic precursors that are elaborated into complex aromatic structures. nih.gov

A plausible biogenetic pathway for phenanthraquinones in Dendrobium species is proposed to branch from the flavonoid biosynthetic pathway, which itself originates from the shikimate pathway. researchgate.net This suggests a mechanism involving the combination of precursors from different primary metabolic routes.

Many fungal quinones are known to be polyketide derivatives, synthesized by polyketide synthases (PKS). mdpi.comencyclopedia.pub This process involves the sequential condensation of small carboxylic acid units to form a polyketide chain, which then undergoes cyclization and aromatization reactions. mdpi.comrsc.org Subsequent oxidative modifications are crucial for generating the final quinone structure. nih.gov Another significant mechanism in the biosynthesis of complex molecules is enzymatic dimerization, where enzymes such as cytochrome P450s or laccases catalyze the coupling of two monomer units. rsc.org Given the phenanthrene (B1679779) core of this compound, a key step is likely the oxidative coupling of precursor molecules.

Identification of Precursor Molecules

The identity of the direct precursors for this compound's biosynthesis is inferred from the proposed pathways.

Polyketide Pathway Precursors : If the biosynthesis follows a polyketide route, the primary building blocks would be an acyl-coenzyme A (CoA) starter unit, typically acetyl-CoA, and multiple malonyl-CoA extender units. mdpi.com These are condensed by a polyketide synthase.

Shikimate Pathway Precursors : The shikimate pathway, which is essential for the biosynthesis of aromatic amino acids, produces chorismate . nih.gov Chorismate serves as a critical branch-point intermediate for a vast number of secondary metabolites, including many quinones. nih.govust.hk

Phenanthrene-Specific Precursors : For phenanthrenes derived from orchids, bibenzyls (or related stilbenoids) are considered key intermediates. researchgate.net These molecules are themselves products of the shikimate and phenylpropanoid pathways. The formation of the phenanthrene skeleton is proposed to occur through an intramolecular oxidative coupling of a bibenzyl precursor.

Enzymatic Systems and Key Mechanistic Steps in Biosynthesis

The construction of the this compound molecule requires a series of specific enzymatic reactions. While the exact enzymes for this compound are not yet characterized, parallels can be drawn from the biosynthesis of other fungal and bacterial quinones. mdpi.com

Key Enzymatic Systems:

Polyketide Synthases (PKS) : These are large, multi-domain enzymes that build the carbon backbone from acyl-CoA precursors. Fungal PKS are often non-reducing or partially reducing, leading to aromatic products. nih.gov

Cytochrome P450 Monooxygenases (P450s) and Laccases : These enzymes are frequently involved in the dimerization and oxidation steps of secondary metabolite biosynthesis. rsc.org They play a critical role in phenolic oxidative coupling, a key reaction in the formation of many complex natural products.

Oxidoreductases : A variety of oxidoreductases are necessary to carry out the hydroxylation and oxidation reactions that convert the aromatic core into the final phenanthrenetetrone structure. asm.org

Methyltransferases : The two methoxy (B1213986) groups in this compound are installed by methyltransferase enzymes, which transfer a methyl group, typically from S-adenosyl methionine (SAM), to hydroxyl groups on the aromatic ring. nih.gov

Key Mechanistic Steps:

Backbone Formation : The initial step involves the formation of the core aromatic structure. In a polyketide pathway, this is achieved through the iterative condensation of malonyl-CoA units by a PKS, followed by intramolecular cyclization and aromatization reactions. rsc.org In a shikimate-derived pathway, this would involve the elaboration of stilbenoid or bibenzyl precursors.

Oxidative Coupling/Dimerization : A crucial step in forming the phenanthrene ring system is likely an intramolecular oxidative cyclization of a bibenzyl-type precursor. This type of reaction is often catalyzed by P450 enzymes or laccases. rsc.org

Oxidative Modifications : Following the formation of the basic phenanthrene skeleton, a series of oxidation reactions, likely catalyzed by oxidoreductases and P450s, would install the ketone and hydroxyl functionalities, leading to the quinone moieties. nih.gov

O-Methylation : The final tailoring step would involve the specific methylation of two hydroxyl groups by O-methyltransferases to yield the 2,6-dimethoxy substitution pattern of this compound. nih.govnih.gov

Preclinical Biological Activities and Molecular Mechanisms of Moniliformediquinone

Antineoplastic Properties and Modes of Action (In Vitro and Animal Models)

Moniliformediquinone has shown potent antineoplastic activity in both laboratory and animal studies, positioning it as a promising candidate for cancer therapy. auajournals.orgnih.govbiospace.comd-nb.infonih.gov Its multifaceted approach to combating cancer cells involves inducing cytotoxicity, halting the cell cycle, and triggering programmed cell death.

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

This compound exhibits significant cytotoxic and antiproliferative effects against various cancer cell lines. auajournals.orgresearchgate.net Notably, its efficacy has been demonstrated in hormone-refractory metastatic prostate cancer (HRMPC) cell lines, PC-3 and DU-145, which are known for their resistance to conventional treatments. auajournals.orgnih.govresearchgate.net Studies have also indicated its potent inhibitory activity against breast cancer cells. researchgate.net The cytotoxic effects are dose-dependent, leading to a reduction in cell viability. phytopharmajournal.com

The antiproliferative activity of this compound is linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a crucial mechanism for an anticancer agent, as the dysregulation of apoptosis is a hallmark of cancer. phytopharmajournal.comteachmeanatomy.info

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell Line Cancer Type Key Findings Reference
PC-3 Hormone Refractory Metastatic Prostate Cancer Induced S-phase cell cycle arrest and subsequent apoptosis. auajournals.orgnih.gov
DU-145 Hormone Refractory Metastatic Prostate Cancer Induced S-phase cell cycle arrest and subsequent apoptosis. auajournals.orgnih.gov
Breast Cancer Breast Cancer Demonstrated potent inhibitory activity. researchgate.net

Cell Cycle Perturbation and Arrest Induction

A key mechanism of this compound's anticancer activity is its ability to disrupt the cell cycle, a fundamental process for cell proliferation. haematologica.orgfrontiersin.org Research has shown that this compound induces cell cycle arrest specifically at the S-phase in both PC-3 and DU-145 prostate cancer cell lines. auajournals.orgnih.gov The S-phase is the stage where DNA replication occurs, and arresting the cycle at this point prevents cancer cells from duplicating their genetic material, thereby halting their proliferation. elifesciences.org This S-phase arrest is a precursor to the induction of apoptotic cell death. auajournals.org

Apoptosis Induction Pathways

This compound triggers apoptosis through a complex interplay of signaling pathways, primarily involving the DNA damage response and mitochondrial dysfunction. auajournals.orgwikipedia.org

This compound treatment leads to a significant DNA damage response in cancer cells. auajournals.orgnih.gov This is evidenced by the dramatic increase in comet tail formation in the comet assay, which is a direct measure of DNA strand breaks. auajournals.org The activation of this response pathway involves the phosphorylation and activation of key checkpoint kinases, Chk1 and Chk2. auajournals.orgbiomolther.orgbiotechrep.ir These kinases play a crucial role in cell cycle control following DNA damage. biomolther.org

Furthermore, the formation of γH2A.X, a phosphorylated form of the histone H2A variant, is a well-established marker of DNA double-strand breaks. biotechrep.irmdpi.comresearchgate.netnih.gov The induction of γH2A.X is a critical step in the recruitment of DNA repair proteins. nih.gov this compound has been shown to induce the formation of γH2A.X, indicating its ability to cause significant DNA damage that ultimately contributes to apoptotic cell death. auajournals.org

The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is a central component of this compound's mechanism of action. auajournals.orgnih.govembopress.org Treatment with this compound leads to a loss of mitochondrial membrane potential, a key indicator of mitochondrial dysfunction. auajournals.orgnih.gov This disruption of the mitochondrial integrity results in the release of cytochrome c from the mitochondria into the cytosol. auajournals.orgnih.govembopress.orgnih.gov

Once in the cytosol, cytochrome c plays a pivotal role in the activation of the apoptotic cascade. embopress.orgnih.gov It triggers the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3. auajournals.orgnih.govteachmeanatomy.info The activation of this caspase cascade ultimately leads to the dismantling of the cell and apoptotic death. auajournals.orgnih.govnih.gov

This compound has been observed to induce the generation of reactive oxygen species (ROS) in cancer cells. auajournals.orgresearchgate.netmdpi.com ROS are chemically reactive molecules containing oxygen that can cause damage to cellular components, including DNA, and can trigger apoptosis. mdpi.com

Interestingly, while antioxidants such as N-acetylcysteine (a glutathione (B108866) precursor) and Trolox were able to completely abolish the this compound-induced generation of ROS, their effects on apoptosis were different. auajournals.orgnih.gov N-acetylcysteine was able to block the apoptosis and related signaling cascades mediated by this compound, but Trolox did not have the same effect. auajournals.orgnih.gov Further investigation revealed that this compound significantly decreases cellular glutathione levels without directly conjugating with it. auajournals.orgnih.gov This suggests that the depletion of cellular glutathione, rather than the generation of ROS itself, is a critical event in this compound-induced apoptosis, leading to the DNA damage response and subsequent cell death. auajournals.org

Cellular Glutathione Depletion as a Key Mechanism and its Downstream Effects

A primary mechanism underpinning the antitumor activity of this compound is the significant depletion of cellular glutathione (GSH). auajournals.org Studies have shown that while this compound does not directly conjugate with glutathione, it effectively decreases the intracellular levels of this crucial antioxidant. auajournals.orgnih.gov This depletion is a specific driver of apoptosis, as evidenced by experiments where the glutathione precursor N-acetylcysteine (NAC) was able to block this compound-induced apoptosis and its related signaling pathways. auajournals.orgresearchgate.net In contrast, the antioxidant Trolox, which scavenges reactive oxygen species (ROS), did not prevent apoptosis, indicating that the cell death mechanism is dependent on GSH depletion rather than a general response to oxidative stress. auajournals.org

The reduction in cellular glutathione initiates a cascade of downstream events, leading to cancer cell death. A significant consequence is the induction of a rapid DNA damage response, characterized by the phosphorylation of checkpoint kinases Chk1 and Chk2. auajournals.org This response culminates in cell cycle arrest at the S-phase. auajournals.org Furthermore, glutathione depletion triggers mitochondrial stress, which involves the loss of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol. auajournals.org This release is a critical step that activates the caspase cascade, ultimately leading to programmed cell death, or apoptosis. auajournals.org

Activation of Stress-Activated Protein Kinases (e.g., JNK) and Transcription Factors (e.g., c-Jun)

The cellular stress induced by glutathione depletion activates specific signaling pathways, notably involving stress-activated protein kinases (SAPKs) like c-Jun N-terminal kinase (JNK). auajournals.orgopenrheumatologyjournal.com JNKs are a family of kinases that respond to various stress stimuli and play a crucial role in regulating cellular processes, including apoptosis. openrheumatologyjournal.comwikipedia.org Upon activation, JNK phosphorylates several target proteins, including the transcription factor c-Jun. wikipedia.org

In the context of this compound's action, the activation of c-Jun is a key event in the apoptotic signaling cascade. auajournals.org Research demonstrates that increased activity of c-Jun can be sufficient to trigger apoptosis. auajournals.org The activation of this pathway by this compound is directly linked to glutathione levels, as treatment with N-acetylcysteine (NAC) completely abolished the activation of c-Jun, while the antioxidant Trolox had no such effect. auajournals.org This highlights the JNK/c-Jun pathway as a critical downstream effector of this compound-induced glutathione depletion, contributing directly to its antitumor effects.

In Vivo Antitumor Efficacy in Preclinical Models (e.g., Xenograft Models in Nude Mice)

The anticancer potential of this compound has been evaluated in in vivo preclinical models, specifically using human cancer cell line-derived xenografts in immunodeficient nude mice. auajournals.org These models are a standard for assessing the efficacy of potential cancer therapeutics before clinical consideration. championsoncology.comnih.gov In these studies, human prostate cancer cells (PC-3) were implanted in nude mice to form tumors. auajournals.org

In vivo studies have demonstrated the potent antitumor efficacy of this compound. auajournals.org In a xenograft model using PC-3 prostate cancer cells, the intraperitoneal administration of this compound resulted in the complete inhibition of tumor growth. auajournals.orgresearchgate.net This effect was statistically significant compared to the control group. auajournals.org Notably, this profound antitumor activity was achieved without inducing weight loss in the treated mice, suggesting a degree of selectivity against tumor tissue in this preclinical setting. auajournals.orgresearchgate.net

Table 1: Summary of In Vivo Antitumor Efficacy of this compound

Preclinical ModelCancer Cell LineKey FindingReference
Xenograft in Nude MicePC-3 (Human Prostate Cancer)Complete inhibition of tumor growth with no associated body weight loss. auajournals.org

Anti-Fibrotic Potential

Beyond its anticancer properties, this compound has shown potential as an anti-fibrotic agent, particularly in the context of liver fibrosis.

In Vitro Studies on Hepatic Stellate Cell (HSC) Inactivation

The anti-fibrotic activity of this compound has been investigated through in vitro studies using the hepatic stellate cell line HSC-T6. nih.gov HSCs are the primary cell type responsible for the deposition of extracellular matrix proteins during liver injury, and their activation is a central event in the development of liver fibrosis. nih.gov Research has shown that this compound can effectively inactivate these cells, suggesting a direct mechanism for halting the fibrogenic process. nih.gov

Modulation of Key Fibrogenic Markers

The inactivation of HSCs by this compound is accompanied by the downregulation of key proteins that promote fibrosis. nih.gov In vitro studies have demonstrated that the compound effectively attenuates the expression of several critical fibrogenic markers. nih.gov These include Transforming Growth Factor-β1 (TGF-β1), a potent profibrotic cytokine, and its downstream mediator, Connective Tissue Growth Factor (CTGF). nih.gov Furthermore, this compound treatment reduces the levels of α-Smooth Muscle Actin (α-SMA), a marker of HSC activation, and Type I Collagen (COL-1), the main component of the scar tissue that accumulates in a fibrotic liver. nih.gov These results strongly suggest that this compound interferes with the core molecular machinery of liver fibrosis. nih.gov

Table 2: Modulation of Fibrogenic Markers by this compound in HSC-T6 Cells

Fibrogenic MarkerEffect of this compoundReference
Transforming Growth Factor-β1 (TGF-β1)Expression Attenuated nih.gov
Connective Tissue Growth Factor (CTGF)Expression Attenuated nih.gov
α-Smooth Muscle Actin (α-SMA)Expression Attenuated nih.gov
Type I Collagen (COL-1)Expression Attenuated nih.gov

Signaling Pathway Interference (e.g., Inhibition of p65 NFκB Phosphorylation)

A significant aspect of this compound's mechanism of action involves its interference with the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Specifically, studies have shown that MFD can reduce the phosphorylation of the p65 subunit of NF-κB. nih.govproquest.com This is a critical step in the activation of the NF-κB pathway, which is heavily implicated in inflammation and the progression of fibrosis. By inhibiting the phosphorylation of p65, MFD effectively blocks the downstream signaling cascade that leads to the expression of pro-inflammatory and pro-fibrotic genes. nih.gov This inhibition of NF-κB signaling is a key contributor to the anti-fibrogenic effects of MFD observed in preclinical models. nih.gov

In Vivo Efficacy in Liver Fibrosis Models (e.g., CCl4-induced mice)

The therapeutic potential of this compound has been evaluated in vivo using a carbon tetrachloride (CCl4)-induced liver fibrosis mouse model. nih.govbiocytogen.com This model is a well-established method for inducing liver damage and fibrosis that mimics aspects of human liver disease. meliordiscovery.comresearchgate.net In these studies, administration of MFD has shown promising results in mitigating the pathological changes associated with liver fibrosis. nih.gov

In CCl4-treated mice, this compound administration has been shown to alleviate hepatic inflammation and necrosis. nih.govnih.gov Pathological analysis of liver tissues from these mice revealed a significant reduction in the severity of liver lesions compared to untreated mice. nih.gov Specifically, MFD treatment led to a decrease in hepatocellular vacuolization and inflammatory cell infiltration. nih.gov This suggests that MFD can protect liver cells from the toxic effects of CCl4 and reduce the subsequent inflammatory response, which is a key driver of liver damage and fibrosis. scispace.comwjgnet.com

In addition to hydroxyproline, MFD treatment also led to a significant reduction in other key markers of liver damage and fibrosis.

BiomarkerEffect of MFD Treatment in CCl4-induced MiceReference
Aspartate transaminase (AST)Significantly reduced nih.gov
Lactose dehydrogenase (LDH)Significantly reduced nih.gov
α-smooth muscle actin (α-SMA)Significantly reduced nih.gov
Type I collagen (COL-1)Significantly reduced nih.gov
Alleviation of Hepatic Inflammation and Necrosis

Other Explored Biological Activities (e.g., Anti-inflammatory effects of related compounds)

Beyond its effects on liver fibrosis, the broader biological activities of this compound and related compounds have been a subject of interest. Phenanthrene (B1679779) derivatives, the class of compounds to which MFD belongs, have been reported to possess anti-inflammatory properties. researchgate.net For instance, other phenanthrenes isolated from Dendrobium species have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated cells, a key inflammatory mediator. researchgate.net This anti-inflammatory activity is often attributed to the inhibition of the MAPK and NF-κB signaling pathways. researchgate.net While direct anti-inflammatory studies on MFD are less detailed, its demonstrated ability to inhibit NF-κB phosphorylation strongly suggests an anti-inflammatory potential. nih.govnih.gov The anti-inflammatory effects of plant-derived compounds, including polyphenols and flavonoids, are well-documented and often involve the modulation of inflammatory pathways like NF-κB. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies in Preclinical Contexts

While comprehensive structure-activity relationship (SAR) studies specifically for this compound are not extensively detailed in the provided search results, the field of medicinal chemistry emphasizes the importance of such studies in drug discovery. rjpbr.comnih.govrsc.orgnih.gov SAR studies aim to establish a correlation between the chemical structure of a compound and its biological activity. researchcommons.org

For phenanthrene derivatives and related quinones, SAR studies would typically explore how modifications to the phenanthrene core or its substituents impact their biological potency. rjpbr.com For example, the number and position of methoxy (B1213986) groups on the phenanthrene skeleton could significantly influence the compound's ability to inhibit enzymes or interact with signaling proteins. The dione (B5365651) moiety in this compound is a distinct structural feature that likely plays a crucial role in its biological activity. acs.org Further synthesis of MFD analogs and subsequent biological testing would be necessary to elucidate the specific structural features that are critical for its observed anti-fibrotic and signaling pathway-interfering effects. rjpbr.comresearchgate.net

Comparative Analysis with Structurally Related Natural Products

This compound, a phenanthrenequinone (B147406) first isolated from the orchid Dendrobium moniliforme, belongs to the broad class of phenanthrene-based natural products. auajournals.orgnih.gov Its unique 1,4,5,8-phenanthrenetetrone structure is the basis for its biological activities, which can be better understood through comparison with other structurally related compounds. These relatives include other phenanthrenes from the Dendrobium genus, as well as more complex systems like the angucyclinones and sordarins, which share certain structural motifs or biological targets.

A key feature of this compound's activity is its ability to induce apoptosis and cell cycle arrest in cancer cells, a characteristic shared by many phenanthrene derivatives. auajournals.orgresearchgate.net For instance, other phenanthrenes isolated from various Dendrobium species have also demonstrated antiproliferative and cytotoxic effects against different cancer cell lines. researchgate.netresearchgate.net The cytotoxic mechanisms often involve the induction of apoptosis, but the specific pathways can vary. This compound, for example, has been shown to deplete cellular glutathione, leading to a DNA damage response and mitochondrial-mediated apoptosis in human hormone-refractory prostate cancer cells. auajournals.orgresearchgate.net

The table below provides a comparative overview of the biological activities of this compound and related phenanthrene compounds.

Compound/ClassSource/TypeKey Biological ActivitiesMolecular Mechanism Highlights
This compound Dendrobium moniliformeAnticancer, Anti-fibrotic auajournals.orgnih.govInduces glutathione depletion, DNA damage response, mitochondrial stress, and S-phase cell cycle arrest. auajournals.orgresearchgate.net Inhibits NF-κB signaling and TGF-β1 expression. nih.gov
Phenanthroviridin Streptomyces murayamaensisAntibacterial, Anticancer mdpi.comCytotoxic against lung carcinoma cells. mdpi.com
Jadomycins Streptomyces venezuelaeAntibacterial, Anticancer researchgate.netnih.govCytotoxicity is influenced by the amino acid-derived 1,3-oxazolidin-5-one ring and the L-digitoxose sugar moiety. researchgate.netjst.go.jp
Gigantol Dendrobium speciesAntitumor, Antioxidant, Anti-inflammatory researchgate.netInduces apoptosis and inhibits cell proliferation. researchgate.net
Moscatilin Dendrobium speciesAnticancer researchgate.netInduces apoptosis via the JNK/SAPK pathway, suppresses metastasis. researchgate.net

Another group of structurally related compounds are the aza-angucyclinones, such as phenanthroviridin and the jadomycins. mdpi.com These molecules contain a benzo[b]phenanthridine (B15496928) core, which can be seen as a nitrogen-containing analogue of the phenanthrene skeleton. Phenanthroviridin and its aglycon, phenanthroviridone, exhibit activity against lung carcinoma and antibacterial properties. mdpi.com The jadomycins, produced by Streptomyces venezuelae, are a diverse family of compounds with a range of antibacterial and anticancer activities. researchgate.netnih.gov Structure-activity relationship studies on jadomycin (B1254412) analogues have highlighted the importance of specific structural features, such as the sugar moiety and the amino acid-derived portion, for their cytotoxic effects. researchgate.netjst.go.jpacs.org While this compound is a smaller, simpler phenanthrenequinone, the study of these more complex, biosynthetically related alkaloids provides insight into how modifications of the core phenanthrene structure can modulate biological activity.

In contrast, the sordarin (B1681957) family of antifungals, while structurally distinct with a tetracyclic diterpene core, offers a functional comparison. beilstein-journals.org Sordarins act by inhibiting fungal protein synthesis through stabilization of the elongation factor 2 (EF2)/ribosome complex. beilstein-journals.org This highly specific mechanism is a hallmark of this class of compounds. Structure-activity relationship studies on sordarin analogues have focused on modifying both the glycosyl moiety and the diterpene aglycone to improve potency and pharmacokinetic properties. beilstein-journals.orgmarquette.edu Although this compound's mechanism is fundamentally different, focusing on oxidative stress and DNA damage, the extensive research into sordarin analogues demonstrates a common strategy in natural product chemistry: the systematic modification of a core scaffold to enhance a desired biological effect. nih.gov

Advanced Analytical Methodologies for Moniliformediquinone

Quantitative Analysis in Complex Biological and Environmental Matrices

Determining the concentration of Moniliformediquinone in intricate samples such as biological fluids (blood, plasma, urine) and environmental media (water, soil) is fundamental for toxicological, pharmacokinetic, and environmental fate studies. researchgate.netnih.govresearchgate.netsintef.nopjoes.com The complexity of these matrices, which contain numerous interfering substances like lipids, proteins, and carbohydrates, presents a significant analytical challenge. researchgate.netnih.govslu.se

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for the quantitative determination of compounds in complex biological and environmental matrices due to its exceptional sensitivity, specificity, and high throughput. nih.govnih.govchromatographyonline.commeasurlabs.com This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation offered by tandem mass spectrometry. measurlabs.comcreative-proteomics.com

For the analysis of a compound like this compound, an LC-MS/MS method would typically involve several key steps. First, the compound must be extracted from the sample matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or simpler "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) methods. slu.semdpi.com The goal is to isolate the analyte and remove matrix components that could interfere with the analysis. researchgate.net

The extract is then injected into a liquid chromatography system, often an ultra-high-performance liquid chromatography (UHPLC) system, for rapid and efficient separation. mdpi.commdpi.com The choice of chromatographic column and mobile phase is optimized to achieve good peak shape and separation from other components. mdpi.com Following separation, the analyte enters the mass spectrometer. In a tandem MS setup (like a triple quadrupole), the first mass spectrometer selects the specific mass-to-charge ratio (m/z) of the parent this compound ion. This ion is then fragmented in a collision cell, and the second mass spectrometer detects specific fragment ions. measurlabs.com This process, known as selected reaction monitoring (SRM), provides a very high degree of specificity and sensitivity, minimizing background noise from the complex matrix. creative-proteomics.com LC-MS/MS is frequently used for analyzing mycotoxins and other trace components in food, biological, and environmental samples. measurlabs.commdpi.commdpi.com

Table 1: Illustrative LC-MS/MS Parameters for Mycotoxin Analysis This table presents typical parameters that could be adapted for the quantitative analysis of this compound.

ParameterTypical Setting/ValuePurpose
Chromatography UHPLCProvides high-resolution separation in a short time.
Column C18 Reversed-PhaseSeparates compounds based on hydrophobicity.
Mobile Phase Water/Methanol (B129727) or Acetonitrile with additives (e.g., formic acid) mdpi.comElutes the analyte from the column. Additives improve ionization.
Flow Rate 0.2 - 0.5 mL/minInfluences separation efficiency and analysis time.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeCreates charged ions from the analyte for MS detection. mdpi.com
Detection Mode Selected Reaction Monitoring (SRM)Provides high specificity and sensitivity by monitoring a specific parent-to-fragment ion transition.
Limit of Detection (LOD) Low µg/kg to ng/kg range mdpi.comnih.govThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) Low µg/kg to ng/kg range mdpi.comnih.govThe lowest concentration of the analyte that can be accurately quantified.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for metabolomic profiling, which aims to comprehensively measure all small-molecule metabolites in a biological sample. researchgate.netthermofisher.comajgreenchem.comnih.gov It offers high chromatographic separation power, reproducible retention times, and robust quantification. thermofisher.com Its utility in metabolomics lies in its ability to separate and identify a wide array of compounds, providing a snapshot of the metabolic state of an organism. ajgreenchem.com

However, GC-MS analysis is restricted to compounds that are thermally stable and volatile. thermofisher.com Many metabolites, including a complex molecule like this compound with polar functional groups, are not naturally volatile. thermofisher.comsigmaaldrich.com Therefore, a critical prerequisite for GC-MS analysis of such compounds is chemical derivatization. researchgate.netsigmaaldrich.comresearchgate.net Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. gcms.cz This process typically targets active hydrogens on polar functional groups like hydroxyls (-OH), amines (-NH2), and carboxylic acids (-COOH). sigmaaldrich.com

Common derivatization strategies applicable to a molecule like this compound include:

Silylation: This is a widely used technique where active hydrogens are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comgcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed. sigmaaldrich.comrestek.com

Alkylation/Esterification: This method is often used for carboxylic acids, converting them into more volatile esters. gcms.cz A common reagent is BF3-methanol, which creates fatty acid methyl esters (FAMEs). restek.com

Acylation: This process introduces an acyl group into the molecule. researchgate.netgcms.cz

For metabolomic profiling, a two-step derivatization is often performed: first, methoximation to protect carbonyl groups, followed by silylation to derivatize other polar groups. thermofisher.comnih.gov After derivatization, the sample is analyzed by GC-MS. The resulting data is complex, and requires sophisticated software for spectrum deconvolution, metabolite identification (often by comparing spectra to libraries like NIST), and quantification. thermofisher.comnih.gov

Table 2: Common Derivatization Techniques for GC-MS Analysis

Derivatization MethodReagent ExampleTarget Functional GroupsPurpose
Silylation BSTFA, MSTFA, MTBSTFA sigmaaldrich.comrestek.comnih.govHydroxyl (-OH), Carboxyl (-COOH), Amine (-NH2), Thiol (-SH)Replaces active hydrogens with a silyl group to increase volatility and thermal stability. sigmaaldrich.comgcms.cz
Acylation Acyl chlorides, Chloroformates researchgate.netHydroxyl (-OH), Amine (-NH2)Introduces an acyl group, reducing polarity. researchgate.netgcms.cz
Esterification BF3-Methanol restek.comCarboxylic Acid (-COOH)Converts acids to more volatile esters. gcms.cz
Methoximation Methoxyamine Hydrochloride thermofisher.comnih.govCarbonyl (Ketone/Aldehyde)Protects carbonyl groups and prevents multiple derivatives. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Purity Assessment and Quality Control Protocols

Ensuring the purity of a chemical compound like this compound is paramount for the validity and reproducibility of research findings. Purity assessment is a critical component of quality control (QC), which comprises the procedures used to detect and correct deficiencies in an analytical process. ccs.grwho.int

A comprehensive quality control protocol for this compound, whether synthesized or isolated from a natural source, would involve several key elements. ccs.grenicbcmed.eu The primary method for assessing the purity of a synthesized phenanthrene (B1679779) derivative is high-performance liquid chromatography (HPLC). plos.org An HPLC analysis, often coupled with a UV or photodiode array (PDA) detector, can separate the main compound from impurities, allowing for the determination of purity as a percentage of the total peak area. For instance, the purity of NCKU-21, a related synthesized compound, was determined to be >98% using HPLC analysis. plos.org

A robust QC and quality assurance (QA) protocol includes:

Documentation and SOPs: All procedures for synthesis, purification, and analysis must be documented in Standard Operating Procedures (SOPs). ccs.grsynapt.ec

Specification Setting: Establishing clear specifications for purity, identity, and content.

Identity Confirmation: Using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure matches that of this compound. plos.org

Purity Analysis: Employing chromatographic techniques like HPLC or LC-MS to quantify the compound and identify any impurities. plos.orgyoutube.com

Routine Audits: Conducting regular internal or external audits of the processes to ensure compliance with standards and identify potential issues. biosero.com

Traceability: Ensuring that all materials and results are traceable through proper record-keeping. synapt.ec

These measures are essential to guarantee that the compound used in experiments is of a known and consistent quality, which is fundamental for meeting regulatory standards and ensuring scientific integrity. biosero.com

Preclinical Pharmacokinetic Profiling

Preclinical pharmacokinetic (PK) studies are essential in drug development to investigate how an organism affects a drug. mhmedical.comporsolt.com These studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing critical information for predicting its behavior in humans. thermofisher.comlongdom.orgcontractlaboratory.comwikipedia.org Such studies are typically conducted in animal models, such as mice and rats, before any human trials. thermofisher.comnih.govpharmtech.com

The ADME profile of this compound would be assessed through a series of in vitro and in vivo experiments:

Absorption: Investigates how the compound enters the bloodstream. longdom.orgbeckman.com For an orally administered drug, this involves crossing the gastrointestinal tract. longdom.org Poor absorption may necessitate alternative administration routes. wikipedia.org

Distribution: Describes how the compound spreads throughout the various tissues and organs of the body after absorption. longdom.orgyoutube.com Factors like plasma protein binding and tissue affinity govern distribution. longdom.org In vivo studies showing that this compound inhibited tumor growth in mice and liver fibrosis provide evidence that the compound is absorbed and distributed to target tissues. researchgate.netjci.org

Metabolism: Refers to the chemical modification of the compound by the body, primarily in the liver by enzymes such as the Cytochrome P450 family. longdom.org Metabolism can convert the drug into active or inactive metabolites, affecting its efficacy and toxicity. thermofisher.com

Excretion: The process by which the compound and its metabolites are removed from the body, mainly through the kidneys (urine) or in the feces. longdom.orgwikipedia.org

To conduct a preclinical PK study, a validated analytical method, such as the LC-MS/MS methods described previously, is required to quantify the drug's concentration in biological samples (e.g., plasma) over time. nih.govnih.gov From these concentration-time data, key PK parameters are calculated to define the compound's profile. nih.govallucent.com While detailed ADME studies for this compound are not publicly available, the methodology is well-established. allucent.comnih.gov

Table 3: Key Parameters in Preclinical Pharmacokinetic Studies This table outlines the primary parameters determined in animal PK studies, with illustrative data for the compound Villocarine A in rats to demonstrate typical outputs. nih.gov

ParameterDescriptionIllustrative Value (Villocarine A, oral admin.) nih.gov
Cmax Maximum (peak) plasma concentration achieved.53.2 ± 10.4 ng/mL
Tmax Time at which Cmax is reached.0.3 ± 0.1 h
AUC Area Under the Curve; represents total drug exposure over time.Value would be calculated from concentration-time data.
t1/2 Half-life; the time required for the drug concentration to decrease by half.Value would be calculated from concentration-time data.
CL Clearance; the volume of plasma cleared of the drug per unit time.8.2 ± 1.1 L/h/kg (IV admin.)
Vd Volume of Distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.100.3 ± 15.6 L/kg (IV admin.)
F (%) Bioavailability; the fraction of the administered dose that reaches systemic circulation.16.8 ± 0.1%

Computational and Theoretical Studies of Moniliformediquinone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in computational chemistry for studying molecular systems. arxiv.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule. nih.gov For a complex molecule like Moniliformediquinone, DFT offers a balance between computational cost and accuracy, making it a suitable choice for a detailed analysis of its properties. canterbury.ac.nz

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. github.comcp2k.org For this compound, this analysis would typically be performed using DFT with a specific functional, such as B3LYP, and a basis set like 6-311+G(d,p). researchgate.net This level of theory has been successfully applied to related phenanthrenequinones, suggesting its suitability. researchgate.net The optimization process iteratively adjusts the atomic coordinates until the forces on the atoms are negligible and the total energy is minimized. scm.comcnr.it

The result of this process is the equilibrium geometry of this compound, providing precise data on bond lengths, bond angles, and dihedral angles. This optimized structure is crucial as it forms the basis for all other subsequent computational analyses, including the calculation of electronic and spectroscopic properties.

An illustrative table of the kind of data generated from a geometry optimization is shown below.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: These are representative values and not from a specific published study on this compound.)

ParameterAtoms InvolvedCalculated Value
Bond LengthC1-C2~1.38 Å
Bond LengthC=O~1.22 Å
Bond AngleC1-C2-C3~120.5°
Dihedral AngleC1-C2-C3-C4~0.1°

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. canterbury.ac.nznih.gov The simulation computes the second derivatives of the energy with respect to the atomic coordinates, which yields the frequencies and intensities of the fundamental vibrational modes. ntu.edu.sg

These theoretical spectra are invaluable for interpreting experimental spectroscopic data. bris.ac.uk By comparing the calculated frequencies with experimental IR and Raman spectra, one can confirm the molecular structure and assign specific spectral peaks to the corresponding atomic motions, such as C=O stretching, C-H bending, or ring deformation modes. nih.gov For complex molecules, the calculated spectrum helps to disentangle overlapping peaks observed experimentally. canterbury.ac.nz Studies on similar compounds have demonstrated a good correlation between theoretical and experimental spectra after applying a scaling factor to the calculated frequencies to account for anharmonicity and basis set limitations. nih.gov

Table 2: Representative Calculated Vibrational Frequencies for this compound (Note: These are representative values and not from a specific published study on this compound.)

Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityAssignment
ν1~3050LowAromatic C-H Stretch
ν2~1680HighQuinone C=O Stretch
ν3~1590MediumAromatic C=C Stretch
ν4~1250MediumC-O-C Stretch (Methoxy)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). diracprogram.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. chalcogen.rogeomatejournal.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. geomatejournal.com For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO can reveal the most likely sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. This analysis is fundamental for predicting how the molecule will interact with other chemical species. physchemres.orgyoutube.com

Table 3: Illustrative Frontier Orbital Properties of this compound (Note: These are representative values and not from a specific published study on this compound.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Gap4.4

The Molecular Electrostatic Potential (MESP) is a property used to visualize the charge distribution of a molecule and predict its reactivity towards charged species. uni-muenchen.deresearchgate.net It is calculated as the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de The MESP is typically mapped onto the molecular surface using a color scale, where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netyoutube.comblogspot.com

For this compound, an MESP map would highlight the electronegative oxygen atoms of the quinone and methoxy (B1213986) groups as regions of high negative potential (red), making them likely sites for hydrogen bonding or interaction with electrophiles. mdpi.com Conversely, the hydrogen atoms of the aromatic rings would show positive potential (blue). This visual representation provides an intuitive guide to the molecule's intermolecular interaction patterns. researchgate.net

Frontier Molecular Orbital Analysis (HOMO, LUMO)

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein or nucleic acid. jmir.orgresearchgate.net This method is central to structure-based drug design, helping to identify and optimize potential drug candidates. nih.gov The process involves sampling numerous conformations of the ligand within the receptor's binding site and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. nih.gov

While specific docking studies for this compound are not widely detailed, research on related compounds and the compound's known biological activities can suggest potential protein targets. researchgate.net For instance, given its reported potential as an anticancer agent, molecular docking could be used to simulate its interaction with key proteins involved in cancer pathways, such as specific kinases or enzymes like topoisomerase II. researchgate.net

The simulation would predict the binding pose of this compound within the active site of the target protein. Analysis of the best-scoring poses reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. youtube.com This information is crucial for understanding the mechanism of action at a molecular level and can guide the design of more potent and selective analogues. nih.gov

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (e.g., a Kinase) (Note: These are representative values and not from a specific published study on this compound.)

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
Kinase X-8.5Lys72Hydrogen Bond
Leu130Hydrophobic
Phe145Pi-Pi Stacking

Assessment of Binding Affinities and Conformational Dynamics

The biological activity of a compound is intrinsically linked to its ability to bind to specific molecular targets, such as proteins or nucleic acids. The strength of this interaction is quantified by the binding affinity. neuralwork.ainih.govdiva-portal.org Computational methods are crucial for predicting and analyzing these affinities, as well as for studying the molecule's conformational dynamics—the various shapes it can adopt and how it transitions between them. uchile.claps.orgle.ac.ukmdpi.compolito.it

Binding Affinity Assessment:

While direct computational studies on the binding affinity of this compound are not extensively documented in the available literature, the approaches used for its parent compound, 9,10-phenanthrenequinone (PQ), offer a clear blueprint for how such an assessment would be conducted. Computational techniques like Density Functional Theory (DFT) and semi-empirical methods (e.g., PM6) are employed to calculate the binding energies between a ligand and its receptor. rsc.org

For instance, a computational study on the binding of PQ with a water-soluble molecular tweezer utilized DFT and the polarizable continuum model (PCM) to simulate the aqueous environment. rsc.org The study calculated single-point energies for different host-guest configurations to identify the most stable complex, thereby determining the binding affinity. rsc.org Similar methodologies could be applied to study this compound's interactions with its biological targets, which are implicated in its anticancer and anti-fibrotic activities. researchgate.netjci.org Such studies are essential for rational drug design, helping to optimize the chemical structure of a lead compound to enhance its interaction with a target protein and improve its efficacy. neuralwork.ai

Conformational Dynamics:

The three-dimensional shape of a molecule is not static. Conformational dynamics describes the molecule's flexibility and the range of shapes it can assume. uchile.cl These dynamics are critical for biological function, as a molecule may need to adopt a specific conformation to fit into the binding site of a target protein.

Computational methods like resonance Raman spectroscopy combined with DFT calculations have been used to study the conformational properties of 9,10-phenanthrenequinone. aip.org These studies analyze how the molecule's structure is affected by different solvent environments, which can provide clues about its behavior in the complex environment of a biological system. aip.org For this compound, understanding its conformational landscape would be key to explaining its mechanism of action. Techniques such as molecular dynamics simulations can map out the energy landscape of the molecule, revealing its most stable conformations and the energy barriers between them. uchile.cl

The table below illustrates the kind of data generated in a hypothetical conformational analysis of this compound, listing potential stable conformers and their relative energies.

Conformer IDDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Population (%)
MFDQ-1178.5°0.0075.3
MFDQ-2155.2°1.2515.1
MFDQ-3-179.1°1.809.6

Note: This table is illustrative and based on typical outputs for conformational analysis. Specific data for this compound requires dedicated computational studies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that allows scientists to study the physical movements of atoms and molecules over time. nih.govebsco.com By calculating the interactions between particles, MD simulations provide a detailed, dynamic view of how a system behaves, making it an invaluable tool for understanding complex biological processes at an atomic level. diva-portal.org Applications range from observing protein folding to predicting how a drug molecule like this compound interacts with its target. nih.gov

For this compound, MD simulations would typically be employed following an initial molecular docking study that predicts the most likely binding pose with a target protein. nih.gov The simulation would then place this protein-ligand complex in a simulated physiological environment (usually a water box with ions) and calculate the trajectory of every atom over a set period, often nanoseconds to microseconds. nih.govmdpi.com

The primary insights gained from MD simulations would include:

Binding Stability: Assessing whether this compound remains stably bound to the active site of its target protein or if it dissociates. Key metrics for this analysis include the Root Mean Square Deviation (RMSD) of the ligand and protein atoms. nih.gov

Interaction Analysis: Identifying the specific amino acid residues that form lasting interactions (e.g., hydrogen bonds, hydrophobic interactions) with this compound throughout the simulation.

Conformational Changes: Observing how the protein and ligand structures change upon binding. This can reveal induced-fit mechanisms, where the protein adjusts its shape to accommodate the ligand. mdpi.com

Binding Free Energy Calculation: More advanced analyses, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be performed on the MD trajectory to provide a more accurate estimate of the binding free energy. nih.gov

While specific MD studies for this compound were not found, the table below shows a typical output from an MD simulation analysis for a ligand-protein complex, which would be applicable.

Simulation ParameterValueInterpretation
Simulation Time200 nsThe duration over which the complex's dynamics were simulated. nih.gov
RMSD of Ligand1.5 ± 0.3 ÅA low and stable RMSD suggests the ligand remains in its binding pocket.
RMSF of ProteinVaries (e.g., high in loops, low in helices)Indicates the flexibility of different parts of the protein during the simulation.
Key H-BondsAsp145, Gln78Residues identified as forming stable hydrogen bonds with the ligand.
MM/GBSA Binding Energy-95.7 kcal/molA calculated estimate of the binding affinity, with more negative values indicating stronger binding.

Note: This table is a representative example of data derived from MD simulations. nih.govnih.gov Specific values for this compound would require dedicated simulation studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., Comparative Molecular Field Analysis (CoMFA))

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find correlations between the chemical structures of compounds and their biological activities. nih.govnih.gov By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding drug discovery efforts. nih.gov

A prominent 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). iupac.orggoogle.com CoMFA works by aligning a series of molecules with known activities and calculating their steric (shape-related) and electrostatic (charge-related) fields at thousands of points on a 3D grid. uchile.cliupac.org Statistical methods, such as Partial Least Squares (PLS), are then used to correlate the variations in these fields with the variations in biological activity. jst.go.jp The result is a 3D contour map that highlights regions where modifications to the molecular structure are likely to increase or decrease activity. jst.go.jp

For a compound like this compound, a QSAR or CoMFA study would involve:

Data Set Assembly: Compiling a series of phenanthrenequinone (B147406) analogs with experimentally measured biological activities (e.g., IC₅₀ values against a cancer cell line).

Molecular Alignment: Superimposing all the molecules in the dataset according to a common structural feature.

Field Calculation: Computing the steric and electrostatic fields for each molecule.

Statistical Analysis: Generating a QSAR model that relates the field values to the activity data. Key statistical metrics include the cross-validated correlation coefficient (q² or Q²), which assesses the model's predictive power, and the conventional correlation coefficient (r²), which indicates the model's goodness of fit. nih.govjst.go.jp

Although no specific CoMFA study on this compound was identified, a study on stilbene (B7821643) derivatives, which are structurally related to some natural products, yielded a CoMFA model with a q² of 0.640 and an r² of 0.958, indicating a statistically robust and predictive model. jst.go.jp Applying this approach to this compound and its analogs could provide crucial insights for designing more potent anticancer or anti-fibrotic agents.

The table below illustrates the statistical parameters typically generated during a QSAR model-building process.

ParameterValueDescription
q² (Cross-validated r²)0.765Indicates good predictive ability of the model (a value > 0.5 is generally considered good). nih.gov
r² (Non-cross-validated r²)0.980Shows a strong correlation between the predicted and actual activities for the training set.
F-statistic47.96Indicates the statistical significance of the model. nih.gov
Steric Field Contribution65%Suggests that the shape of the molecule is the dominant factor influencing its activity.
Electrostatic Field Contribution35%Indicates that charge distribution also plays a significant, though lesser, role.

Note: This table presents example data from a 3D-QSAR study to illustrate the concept. nih.gov A specific model for this compound would require a dedicated study with a series of analogs.

Future Research Trajectories and Potential Applications of Moniliformediquinone

Further Elucidation of Undefined Molecular Mechanisms and Signaling Pathways

Initial research has demonstrated that moniliformediquinone induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the depletion of cellular glutathione (B108866). nih.govauajournals.org This leads to a DNA damage response, cell cycle arrest at the S-phase, and mitochondrial stress, ultimately activating caspase cascades. researchgate.netnih.gov Specifically, in hormone-refractory prostate cancer cells (PC-3 and DU-145), this compound has been shown to activate Chk1, Chk2, c-Jun, and JNK, which are associated with the DNA damage response. researchgate.netnih.gov The mitochondrial apoptosis pathways are also engaged, evidenced by the loss of mitochondrial membrane potential and the release of cytochrome c. researchgate.netnih.gov

However, the complete picture of its molecular interactions is far from complete. Future investigations should aim to:

Identify direct molecular binders: Uncovering the specific proteins or other macromolecules that this compound directly interacts with is crucial.

Map comprehensive signaling networks: Beyond the currently identified pathways, it is essential to understand the broader signaling cascades affected by this compound. This includes its potential influence on major cancer-related pathways such as PI3K/AKT/mTOR and others. nih.gov

Investigate the precise mechanism of glutathione depletion: While it is known that this compound reduces cellular glutathione levels, the exact biochemical process behind this depletion requires further study. nih.govauajournals.org It has been noted that the compound does not directly conjugate with glutathione. auajournals.org

Development of Novel and Efficient Synthetic Routes for Scale-up

The natural abundance of this compound is low, necessitating the development of efficient and scalable synthetic methods to produce sufficient quantities for extensive preclinical and potential clinical studies. A total synthesis of this compound has been successfully achieved. ncl.edu.tw One reported synthesis started from 2,4,5-trimethoxybenzaldehyde (B179766) and involved a Sonogashira coupling reaction, a Lewis acid-catalyzed cyclization, and subsequent demethylation and oxidation steps, achieving a total yield of 23% over nine steps. ncl.edu.tw

Future efforts in synthetic chemistry should focus on:

Developing 'green' chemistry approaches: Incorporating more environmentally friendly reagents and reaction conditions.

Enabling large-scale production: Adapting the synthesis for industrial-scale manufacturing to meet potential future demands.

Identification and Validation of New Biological Targets and Therapeutic Avenues (Preclinical)

The primary focus of this compound research has been on its anticancer activity, particularly against hormone-refractory prostate cancer. nih.govnih.gov In vivo studies have shown that it can completely inhibit tumor growth in mouse models of this cancer. nih.gov Beyond prostate cancer, it has shown potent inhibitory effects on breast cancer cells. researchgate.net Additionally, this compound has demonstrated anti-inflammatory and antifibrotic potential. jchr.orgresearchgate.net

Preclinical studies should be expanded to:

Explore efficacy against a wider range of cancers: Testing its activity against other solid tumors and hematological malignancies.

Investigate its potential in treating inflammatory diseases: Given its noted anti-inflammatory effects, its utility in conditions like arthritis or inflammatory bowel disease warrants investigation.

Evaluate its antifibrotic properties: The compound's ability to decrease hepatic fibrosis in mice suggests potential applications in treating fibrotic diseases of the liver and other organs. researchgate.net

Rational Design and Synthesis of Highly Potent and Selective Analogs

The core structure of this compound provides a scaffold for the rational design of new analogs with improved therapeutic properties. By systematically modifying the phenanthradiquinone core, it may be possible to enhance potency, increase selectivity for cancer cells, and improve pharmacokinetic profiles. The synthesis of similar compounds has been proposed to establish structure-activity relationships. researchgate.net

Key goals for analog development include:

Increasing potency: Modifying the structure to achieve similar or greater therapeutic effects at lower concentrations.

Enhancing selectivity: Designing analogs that preferentially target cancer cells while minimizing effects on healthy cells.

Improving drug-like properties: Optimizing solubility, metabolic stability, and oral bioavailability.

Integration of Multi-Omics Approaches (e.g., Metabolomics, Proteomics) to Understand Cellular Responses

To gain a holistic understanding of how cells respond to this compound, the integration of multi-omics technologies is essential.

Metabolomics: Can reveal detailed changes in cellular metabolism, providing insights into the pathways most affected by the compound.

Proteomics: Can identify changes in the expression and post-translational modification of thousands of proteins, offering a broad view of the cellular signaling and stress responses.

Genomics and Transcriptomics: Can elucidate how this compound affects gene expression and identify potential genetic markers for sensitivity or resistance.

These approaches will provide a comprehensive dataset to build detailed models of the drug's mechanism of action and to identify potential biomarkers for patient stratification.

Synergistic Combinatorial Strategies with Existing Therapeutic Agents (Preclinical)

Exploring the combination of this compound with existing anticancer drugs could lead to more effective treatment strategies. Given that increased glutathione levels in cancer cells can confer resistance to many chemotherapy drugs, this compound's ability to deplete glutathione makes it a prime candidate for synergistic combinations. auajournals.org

Preclinical research in this area should focus on:

Identifying synergistic partners: Screening for combinations with conventional chemotherapeutics, targeted therapies, and immunotherapies that show enhanced anticancer activity.

Elucidating mechanisms of synergy: Understanding how the combined action of the drugs leads to a greater therapeutic effect. For example, this compound could potentially sensitize resistant tumors to other agents.

Evaluating in vivo efficacy and safety: Testing promising combinations in animal models to confirm their enhanced antitumor effects and to assess any potential for increased toxicity.

Q & A

Q. Advanced Research Focus

  • Hypothesis-driven approaches : Formulate questions based on prior evidence (e.g., "Does this compound inhibit X enzyme via competitive binding?"). Use kinetic assays (e.g., Michaelis-Menten plots) and molecular docking simulations .
  • Controls : Include positive/negative controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) to ensure statistical validity .
  • Mixed-methods integration : Combine quantitative data (e.g., IC₅₀ values) with qualitative observations (e.g., cellular morphology changes via microscopy) .

Q. Methodological Checklist :

  • Define measurable outcomes (e.g., enzyme activity reduction ≥50%).
  • Use peer-reviewed protocols (e.g., PubChem BioAssay guidelines).
  • Address confounding variables (e.g., solvent effects on enzyme stability) .

What strategies resolve contradictions in toxicity data for this compound across studies?

Q. Advanced Research Focus

  • Systematic meta-analysis : Aggregate data from ≥10 studies using PRISMA guidelines. Evaluate heterogeneity via I² statistics and subgroup analysis (e.g., dose ranges, model organisms) .
  • Dose-response reconciliation : Normalize data to body weight/BSA and compare LOEL/NOAEL thresholds .
  • Experimental replication : Validate conflicting results in independent labs under standardized conditions (e.g., OECD Test Guidelines) .

Q. Basic Research Focus

  • Reaction screening : Test catalysts (e.g., Pd/C, enzymes), solvents (e.g., DMF vs. THF), and temperatures (25–100°C) using design-of-experiments (DoE) software .
  • Yield tracking : Prioritize methods with ≥60% isolated yield and minimal byproducts.
  • Green chemistry principles : Substitute toxic reagents (e.g., replace dichloromethane with cyclopentyl methyl ether) .

Advanced Focus : Computational prediction of reaction pathways via DFT calculations to reduce trial-and-error synthesis .

What criteria define a robust research question for studying this compound’s ecological impact?

Q. Methodological Framework

  • FINER criteria : Feasible, Interesting, Novel, Ethical, Relevant .
    • Example: "How does this compound bioaccumulate in aquatic food webs, and what molecular interactions drive its persistence?"
  • Avoid oversimplification : Questions should require multi-omics integration (e.g., metabolomics + transcriptomics) rather than single-endpoint assays .

Q. Common Pitfalls :

  • Overly broad questions (e.g., "Is this compound harmful?") lack specificity .
  • Unverifiable hypotheses (e.g., "this compound cures cancer") disregard mechanistic plausibility .

How should mixed-methods approaches be applied to study this compound’s dual role as an antimicrobial and cytotoxic agent?

Q. Advanced Research Design

  • Quantitative component : Determine MIC (Minimum Inhibitory Concentration) against pathogens (e.g., S. aureus) using broth microdilution .
  • Qualitative component : Conduct semi-structured interviews with microbiologists to contextualize resistance mechanisms .
  • Triangulation : Cross-validate findings via statistical analysis (e.g., ANOVA) and thematic coding of expert feedback .

Q. Example Workflow :

Collect MIC data (n=10 replicates).

Interview 15 experts on resistance trends.

Integrate results to propose structure-activity relationships (SAR).

What guidelines ensure ethical reporting of this compound research involving animal models?

Q. Regulatory Compliance

  • IACUC approval : Detail animal source, housing conditions, and euthanasia protocols .
  • ARRIVE 2.0 guidelines : Report sample size justification, randomization, and blinding methods .
  • Data transparency : Share raw datasets (e.g., survival curves, histopathology) in repositories like Figshare or Zenodo .

Q. Checklist for Ethics Section :

  • Declaration of compliance with institutional guidelines.
  • Justification for animal use over in vitro alternatives.
  • Measures to minimize suffering (e.g., analgesia protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.